1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride
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Overview
Description
1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of a bromophenoxy group, an isopropylamino group, and a propanol backbone, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy.
Amination Reaction: The bromophenoxy intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Phenols.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a beta-blocker in cardiovascular research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, including heart rate and blood pressure. The compound’s structure allows it to fit into the receptor binding site, blocking the action of endogenous ligands like adrenaline.
Comparison with Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A selective beta-blocker with a different pharmacokinetic profile.
Metoprolol: Similar in function but with variations in its chemical structure and receptor selectivity.
Uniqueness: 1-(4-Bromophenoxy)-3-(isopropylamino)-2-propanol hydrochloride is unique due to its specific bromophenoxy group, which imparts distinct chemical properties and biological activity compared to other beta-blockers. This uniqueness can be leveraged in designing drugs with tailored pharmacological profiles.
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12;/h3-6,9,11,14-15H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWGQHFASJMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)Br)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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